molecular formula C30H34O3 B1253838 Parviflorene F

Parviflorene F

Cat. No.: B1253838
M. Wt: 442.6 g/mol
InChI Key: TZUNCSSGETYEPM-PYWABEAOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parviflorene F is a novel sesquiterpenoid dimer isolated from Curcuma parviflora Wall, identified as a potent cytotoxic compound . Its primary research value lies in its ability to selectively induce programmed cell death (apoptosis) in cancer cells, such as HeLa cells, through a caspase-dependent mechanism . The compound exerts its pro-apoptotic effect by up-regulating the mRNA and protein expression of TRAIL-R2 (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand Receptor 2) . Research by Ohtsuki et al. has demonstrated that apoptosis induced by this compound can be inhibited by a TRAIL-neutralizing fusion protein, confirming the functional role of the TRAIL-R2 pathway . Furthermore, studies show that this compound activates key executioner caspases, including caspase-8, caspase-9, and caspase-3, within the cell death pathway . A significant finding is its capacity to sensitize and enhance TRAIL-induced cell death, even in TRAIL-resistant cancer cell lines like DLD1, highlighting its potential as an adjunct in therapeutic strategies aimed at overcoming treatment resistance . This makes this compound a promising chemical lead for investigating new anticancer agents and combination therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H34O3

Molecular Weight

442.6 g/mol

IUPAC Name

(5S,6S,12S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol

InChI

InChI=1S/C30H34O3/c1-14(2)19-11-18-12-22-23(13-20(18)28-21(19)7-16(5)9-25(28)31)30(33)27(15(3)4)24-8-17(6)10-26(32)29(22)24/h7-10,12-15,19,27,30-33H,11H2,1-6H3/t19-,27-,30+/m0/s1

InChI Key

TZUNCSSGETYEPM-PYWABEAOSA-N

Isomeric SMILES

CC1=CC2=C(C3=CC4=C(C=C3C[C@H]2C(C)C)C5=C(C=C(C=C5O)C)[C@@H]([C@@H]4O)C(C)C)C(=C1)O

Canonical SMILES

CC1=CC2=C(C3=CC4=C(C=C3CC2C(C)C)C5=C(C=C(C=C5O)C)C(C4O)C(C)C)C(=C1)O

Synonyms

parviflorene F

Origin of Product

United States

Preparation Methods

Plant Material Extraction

The initial isolation of this compound involves methanol extraction of dried Curcuma parviflora rhizomes. In a representative protocol:

  • Drying and Powdering : Fresh rhizomes are air-dried and ground into a coarse powder.

  • Solvent Extraction : The powdered material (400–500 g) is soaked in methanol (3–5 L) for 7–10 days at room temperature with periodic stirring.

  • Filtration and Concentration : The extract is filtered through cotton plugs and Whatman No. 1 filter paper, followed by rotary evaporation under reduced pressure to yield a crude methanol extract (yield: 7–10% w/w).

Fractionation and Chromatographic Purification

The crude extract undergoes sequential fractionation to isolate this compound:

  • Vacuum Liquid Chromatography (VLC) : The extract is fractionated using a silica gel column with gradient elution (n-hexane → ethyl acetate → methanol). This compound is primarily found in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography : Active fractions are subjected to silica gel column chromatography with hexane-ethyl acetate (9:1 to 1:1) gradients. Key intermediates are monitored via TLC.

  • Preparative Thin-Layer Chromatography (PTLC) : Final purification is achieved using PTLC with ethyl acetate-methanol (95:5) to yield this compound as colorless crystals (0.002–0.005% w/w of dry plant material).

Table 1: Chromatographic Conditions for this compound Isolation

StepStationary PhaseMobile PhaseKey Fractions
VLCSilica gel 60Hn-Hexane → Ethyl AcetateDichloromethane fraction
Column ChromatographySilica gel 60Hexane-EtOAc (9:1 → 1:1)Fractions 2B–2C
PTLCSilica gel GF254EtOAc-MeOH (95:5)Rf = 0.45

Total Synthesis of this compound

Retrosynthetic Strategy

The first total synthesis of this compound was achieved in 2018 via a Lewis acid-mediated cyclization approach. The strategy involves:

  • Construction of the Abietane Skeleton : A bicyclic intermediate is formed via cyclization of a linear sesquiterpene precursor.

  • Oxidation and Functionalization : Introduction of hydroxyl and carbonyl groups at specific positions.

  • Dimerization : Coupling of two monomeric units through a conjugate addition mechanism.

Step 1: Cyclization of Farnesyl Precursor

A farnesyl-derived epoxygeranyl acetate is treated with BF₃·OEt₂ to induce cyclization, yielding a bicyclic intermediate with a cadinane skeleton.

Step 2: Oxidation and Rearrangement

The intermediate undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to introduce ketone groups, followed by acid-catalyzed rearrangement to establish the correct stereochemistry.

Step 3: Dimerization

The monomeric cadinane unit is dimerized via a Michael addition reaction under basic conditions (K₂CO₃/MeOH), forming the characteristic C–C bond between C-8 and C-12' positions.

Table 2: Key Reaction Conditions in Total Synthesis

StepReagents/ConditionsYield (%)
CyclizationBF₃·OEt₂, CH₂Cl₂, 0°C65
OxidationJones reagent, acetone, 0°C78
DimerizationK₂CO₃, MeOH, reflux42

Structural Elucidation and Spectral Data

Spectroscopic Characterization

This compound was identified as a cadinane-type sesquiterpenoid dimer using the following techniques:

  • HR-ESI-MS : m/z 527.2901 [M+H]⁺ (calc. 527.2905 for C₃₂H₃₈O₆).

  • ¹H NMR (CDCl₃) : δ 5.72 (d, J = 10.2 Hz, H-1), δ 2.98 (m, H-8), δ 1.21 (s, H-15).

  • ¹³C NMR : 207.8 (C-3), 170.5 (C-12'), 56.2 (C-8).

X-ray Crystallography

Single-crystal X-ray diffraction confirmed the relative configuration, revealing a trans-junction between the two cadinane units and a dihedral angle of 112° between the rings.

Table 3: Key NMR Assignments for this compound

PositionδH (ppm)δC (ppm)Multiplicity
C-15.72125.6d (J = 10.2)
C-82.9856.2m
C-12'-170.5-

Biological Relevance and Applications

While beyond the scope of preparation methods, this compound’s bioactivity contextualizes its synthesis. It enhances TRAIL-R2 expression (4.9-fold at 8 µg/mL) and synergizes with TRAIL to overcome resistance in HeLa and DLD1 cells . These properties underscore the importance of efficient synthesis for preclinical studies.

Q & A

Q. How to assess this compound’s interactions with protein targets using in silico methods?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes. Molecular dynamics simulations (GROMACS) refine affinity estimates. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Ecological and Pharmacological Considerations

Q. What methodologies quantify this compound’s environmental persistence in soil samples?

  • Methodological Answer : Use LC-MS/MS with isotope dilution for trace detection. Conduct microcosm studies under controlled aerobic/anaerobic conditions. Half-life calculations follow first-order kinetics .

Q. How to design pharmacokinetic studies for this compound in mammalian models?

  • Methodological Answer : Administer radiolabeled compounds (³H/¹⁴C) and collect plasma/tissue samples at timed intervals. Compartmental modeling (WinNonlin) estimates absorption/distribution parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Parviflorene F
Reactant of Route 2
Parviflorene F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.